[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]cyclopentylamine
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Overview
Description
[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]cyclopentylamine is a complex organic compound that features a brominated trimethylphenyl group attached to a sulfonyl group, which is further connected to a cyclopentylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]cyclopentylamine typically involves multiple steps:
Bromination: The starting material, 2,4,6-trimethylphenol, undergoes bromination to introduce a bromine atom at the 3-position.
Sulfonylation: The brominated product is then subjected to sulfonylation using a suitable sulfonyl chloride reagent to form the sulfonyl derivative.
Amination: Finally, the sulfonyl derivative reacts with cyclopentylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]cyclopentylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the compound’s properties.
Coupling Reactions: The amine group can engage in coupling reactions with other electrophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can lead to different sulfonyl or amine derivatives.
Scientific Research Applications
[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]cyclopentylamine has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may serve as probes or inhibitors in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]cyclopentylamine exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as an electrophilic center, while the amine group may participate in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
- [(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]methylamine
- [(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]ethylamine
- [(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]propylamine
Uniqueness
[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]cyclopentylamine is unique due to the presence of the cyclopentylamine moiety, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological systems.
Properties
Molecular Formula |
C14H20BrNO2S |
---|---|
Molecular Weight |
346.29 g/mol |
IUPAC Name |
3-bromo-N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H20BrNO2S/c1-9-8-10(2)14(11(3)13(9)15)19(17,18)16-12-6-4-5-7-12/h8,12,16H,4-7H2,1-3H3 |
InChI Key |
VQYCQHSJAJJREN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC2CCCC2)C)Br)C |
Origin of Product |
United States |
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